molecular formula C15H20N4O2S2 B11764850 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764850
M. Wt: 352.5 g/mol
InChI Key: AEALVECHDSLFAH-UHFFFAOYSA-N
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Description

4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a phenyl group, and a piperidine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Piperidine Sulfonyl Moiety: The piperidine sulfonyl group can be attached through a sulfonylation reaction using piperidine and sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. Initial steps include the formation of a triazole ring through cyclization reactions involving thiol compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Key Steps in Synthesis

  • Formation of Triazole Ring : The compound is synthesized by reacting appropriate hydrazines with carbon disulfide to form dithiocarbazinate intermediates.
  • Cyclization : Subsequent reactions lead to the formation of the triazole ring.
  • Functionalization : The introduction of the piperidinylsulfonyl group enhances the compound's biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of triazole compounds exhibit significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study conducted by Gümrükçüoğlu et al. demonstrated that certain triazole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results were obtained through agar diffusion methods, confirming their potential as effective antimicrobial agents .

Potential in Cancer Therapy

Triazole compounds have also been explored for their anticancer properties. The structural features of this compound may contribute to inhibiting tumor growth through various mechanisms, including apoptosis induction.

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes has been a focus of research. For example, it has been suggested that similar triazoles can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome and related disorders .

Comparative Data Table

Property/ActivityThis compoundReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer PotentialSuggested inhibition of tumor growth mechanisms
Enzyme InhibitionInhibits 11β-hydroxysteroid dehydrogenase type 1
Synthesis MethodMulti-step synthesis involving cyclization and functionalization

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active site residues, while the piperidine sulfonyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-(4-(morpholin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Ethyl-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the piperidine sulfonyl group. This group enhances the compound’s solubility and binding affinity, making it more effective in its applications.

Biological Activity

4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole class, which is known for its diverse biological activities. This compound features a unique combination of functional groups that enhance its pharmacological potential. The presence of the thiol group (–SH) and the piperidinylsulfonyl moiety contributes significantly to its biological activity.

  • Molecular Formula : C15H20N4O2S2
  • Molecular Weight : 352.5 g/mol

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Similar compounds in the triazole class have shown significant antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal pathogens.
  • Anticancer Potential : Triazole derivatives have been explored for their anticancer properties. The specific structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.
  • Antioxidant Activity : The thiol group is known for its antioxidant properties, which may help in reducing oxidative stress in biological systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

Structural Feature Biological Activity
Piperidinylsulfonyl GroupEnhances pharmacological profile
Thiol Group (–SH)Antioxidant and reactive properties
Ethyl and Phenyl SubstituentsInfluence on solubility and bioactivity

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

  • Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited notable antimicrobial activity against various pathogens. The interactions between the thiol group and microbial enzymes were hypothesized to play a role in this activity.
  • Anticancer Research : Research has indicated that similar compounds display cytotoxic effects on cancer cell lines. For instance, a derivative with a comparable structure was tested against A549 lung cancer cells and showed significant inhibition of cell growth .
  • Oxidative Stress Reduction : A study highlighted the antioxidant capabilities of triazole compounds, suggesting that the thiol group contributes to scavenging free radicals in vitro .

Properties

Molecular Formula

C15H20N4O2S2

Molecular Weight

352.5 g/mol

IUPAC Name

4-ethyl-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H20N4O2S2/c1-2-19-14(16-17-15(19)22)12-6-8-13(9-7-12)23(20,21)18-10-4-3-5-11-18/h6-9H,2-5,10-11H2,1H3,(H,17,22)

InChI Key

AEALVECHDSLFAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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